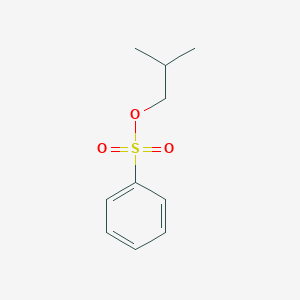

Isopropyl benzenesulfonate

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Isopropyl benzenesulfonate is a sulfonate ester genotoxic impurity found in active pharmaceutical ingredients . It has the potential to exert toxic effects in bacterial and mammalian cells .

Mode of Action

It is known that acute inhalation of isopropyl benzene can cause dizziness, headaches, drowsiness, ataxia, and unconsciousness . In animal experiments, isopropyl benzene causes slight irritation of the skin, eyes, and mucous membranes of the respiratory tract .

Biochemical Pathways

It is known that isopropyl benzene, a related compound, affects the kidneys, liver, and airways when inhaled repeatedly . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It is known that the compound is a genotoxic impurity found in active pharmaceutical ingredients . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound’s action is primarily toxic effects in bacterial and mammalian cells . It has been shown to be a genotoxic impurity in active pharmaceutical ingredients .

Action Environment

It is known that the compound is a genotoxic impurity found in active pharmaceutical ingredients

Biochemische Analyse

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in a cell . The nature of these interactions is complex and may vary depending on the specific cellular context.

Cellular Effects

Isopropyl benzenesulfonate has been found to have potential toxic effects in bacterial and mammalian cells . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isopropyl benzenesulfonate can be synthesized by reacting propylene with benzenesulfonic acid at temperatures below 50°C. The crude ester is then washed with water to remove any unreacted benzenesulfonic acid, yielding the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the reaction of benzenesulfonic acid with isopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Isopropyl benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water or aqueous acids, yielding benzenesulfonic acid and isopropanol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used to hydrolyze the ester bond.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, the major products can include substituted benzenesulfonates.

Hydrolysis: The major products are benzenesulfonic acid and isopropanol.

Wissenschaftliche Forschungsanwendungen

Isopropyl benzenesulfonate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonate esters.

Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.

Vergleich Mit ähnlichen Verbindungen

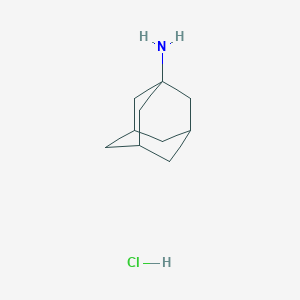

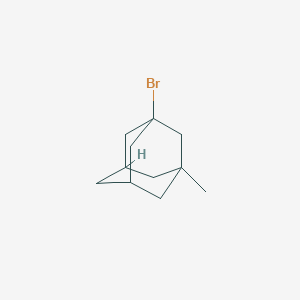

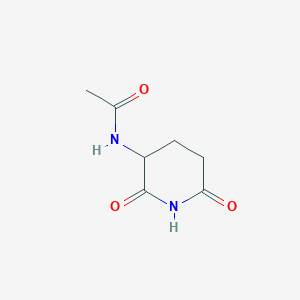

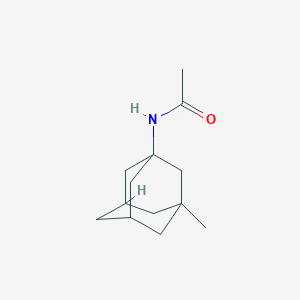

Isopropyl benzenesulfonate is similar to other sulfonate esters such as methyl benzenesulfonate and ethyl benzenesulfonate. it is unique in its specific use as a genotoxic impurity in pharmaceutical ingredients . Other similar compounds include:

- Methyl benzenesulfonate

- Ethyl benzenesulfonate

- Butyl benzenesulfonate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.

Eigenschaften

IUPAC Name |

propan-2-yl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZZXXKFKTWDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311605 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-18-2 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isopropyl benzenesulfonate in studying reaction mechanisms?

A1: this compound serves as a useful substrate in investigating the mechanisms of elimination reactions (E2). Specifically, studies have utilized deuterium-labeled this compound to examine the kinetic isotope effects (kH/kD) in E2 reactions with methoxide ion. [] The observed increase in kH/kD with electron-withdrawing substituents on the benzenesulfonate ring provides evidence for a mechanism involving simultaneous cleavage of both the Cα-O and Cβ-H bonds. [] This type of mechanistic insight is crucial for understanding and predicting the outcomes of organic reactions.

Q2: Can this compound be found as an impurity in pharmaceuticals?

A2: Yes, this compound has been identified as a potential genotoxic impurity in amlodipine besilate, a common medication for hypertension. [] Given the potential risks associated with genotoxic compounds, even at trace levels, it's crucial to have sensitive and accurate methods for their detection and quantification.

Q3: What analytical techniques are employed to detect and quantify trace amounts of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-QQQ-MS/MS) has been successfully applied to determine trace levels of this compound in amlodipine besilate. [] This method offers high sensitivity and selectivity, enabling the detection of this compound at concentrations as low as 1 ng/mL. [] The method demonstrated good linearity, precision, and accuracy, making it suitable for quality control purposes in pharmaceutical manufacturing. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.